Product packaging for L-Tyrosine Benzyl Ester p-Toluenesulfonate(Cat. No.:)

L-Tyrosine Benzyl Ester p-Toluenesulfonate

Cat. No.: B7798919
M. Wt: 443.5 g/mol
InChI Key: PJGVHBLZZQDFFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization as a Protected Amino Acid Derivative in Organic Synthesis

In the intricate field of organic synthesis, particularly in peptide chemistry, controlling the reactivity of functional groups is paramount. A protecting group is a chemical moiety that is temporarily introduced into a molecule to ensure that a specific functional group remains inert during a chemical reaction that targets other parts of the molecule. wikipedia.org L-Tyrosine Benzyl (B1604629) Ester p-Toluenesulfonate exemplifies this concept as a "protected" amino acid.

The L-tyrosine molecule has three functional groups: a carboxylic acid group, an amino group, and a phenolic hydroxyl group. In L-Tyrosine Benzyl Ester p-Toluenesulfonate, two of these are chemically modified for strategic purposes:

Carboxyl Group Protection : The carboxylic acid is converted into a benzyl ester. This transformation is crucial as it prevents the carboxyl group from participating in unwanted side reactions, such as those involving amide bond formation at the wrong site during peptide synthesis. wikipedia.org This protection is typically achieved through Fischer-Speier esterification, a reaction involving benzyl alcohol and an acid catalyst like p-toluenesulfonic acid. researchgate.netacademie-sciences.fr The benzyl ester group is valued for its stability under various conditions and its susceptibility to removal by hydrogenolysis when the synthesis is complete. wikipedia.org

Amino Group Protection : The primary amino group is protonated by p-toluenesulfonic acid, forming a tosylate salt. This salt formation effectively deactivates the nucleophilic character of the amine, preventing it from reacting out of turn.

This dual-protection strategy allows chemists to selectively utilize the remaining reactive site—the phenolic hydroxyl group—or to deprotect one group at a time for sequential reactions, a cornerstone of multistep organic synthesis. wikipedia.org

Significance as a Chiral Synthon and Key Intermediate

The importance of this compound extends to its role as a chiral synthon. A chiral synthon is a stereochemically pure building block used to introduce a specific chirality into a larger, more complex molecule. Since this compound is derived from the naturally occurring L-amino acid, it retains a defined three-dimensional arrangement at its stereocenter. This is critical in pharmaceutical development, where the biological activity of a drug is often dependent on its specific enantiomeric form. researchgate.net

As a key intermediate, the compound serves as a starting material in the synthesis of a wide array of complex organic molecules. chemicalbook.comresearchgate.net Its applications are particularly notable in the pharmaceutical industry for creating active pharmaceutical ingredients (APIs), especially those aimed at treating neurological disorders. netascientific.comchemimpex.com Researchers leverage this intermediate in the assembly of peptides and other complex structures, confident in the preservation of the desired stereochemistry. netascientific.comchemimpex.com For example, it has been used as a reactant in the synthesis of N-(Nα-tert.-butoxycarbonyl-NG-nitro-L-arginyl)-L-tyrosine benzyl ester, showcasing its utility in peptide coupling reactions. prepchem.com

Scope of Academic Research Focusing on the Chemical Compound

Academic and industrial research involving this compound is primarily concentrated in the fields of organic and medicinal chemistry. The main areas of investigation include:

Peptide Chemistry : The compound is widely used as a fundamental building block in the synthesis of peptides. labscoop.comtcichemicals.com Its protected state allows for controlled, stepwise addition of amino acids to a growing peptide chain.

Pharmaceutical Development : Research leverages this intermediate for the synthesis of novel drug candidates. netascientific.comchemimpex.com A review of synthetic strategies highlights how protected L-tyrosine derivatives are foundational for creating compounds with potential biological activities, such as enzyme inhibitors. academie-sciences.fr For instance, synthetic routes starting from protected tyrosine have yielded thiol derivatives that act as potent inhibitors of metallo-β-lactamase, an enzyme associated with antibiotic resistance. academie-sciences.fr

Biochemical Research : It is employed in studies focused on understanding protein synthesis and enzyme activity, providing a stable and reliable source of the tyrosine structural unit for in vitro experiments. netascientific.comchemimpex.com

The table below summarizes the primary research applications of the compound.

Area of Research Specific Application of this compound Significance
Organic Synthesis Protected starting material for multi-step synthesis. researchgate.netEnables regioselective reactions and controlled formation of complex molecules.
Peptide Chemistry C-terminally protected amino acid for peptide synthesis. labscoop.comtcichemicals.comFacilitates the stepwise and orderly assembly of peptide chains. wikipedia.org
Pharmaceutical Development Key intermediate for synthesizing Active Pharmaceutical Ingredients (APIs). netascientific.comchemimpex.comProvides a chiral building block for creating enantiomerically pure drugs, particularly for neurological conditions. netascientific.comresearchgate.netchemimpex.com
Biochemical Studies Used in research on protein synthesis and enzyme mechanisms. netascientific.comchemimpex.comActs as a stable precursor in biochemical assays and pathway analysis. netascientific.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25NO6S B7798919 L-Tyrosine Benzyl Ester p-Toluenesulfonate

Properties

IUPAC Name

benzyl 2-amino-3-(4-hydroxyphenyl)propanoate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3.C7H8O3S/c17-15(10-12-6-8-14(18)9-7-12)16(19)20-11-13-4-2-1-3-5-13;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,15,18H,10-11,17H2;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGVHBLZZQDFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50639960
Record name 4-Methylbenzene-1-sulfonic acid--benzyl tyrosinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50639960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97984-63-9
Record name 4-Methylbenzene-1-sulfonic acid--benzyl tyrosinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50639960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Amino Acid Benzyl (B1604629) Ester p-Toluenesulfonate Salts

The primary and most well-documented method for preparing amino acid benzyl ester p-toluenesulfonate salts is the Fischer-Speier esterification. researchgate.netscirp.orgorganic-chemistry.org This acid-catalyzed reaction between an amino acid and an alcohol, in this case, benzyl alcohol, is an equilibrium-driven process. organic-chemistry.org To achieve high yields, the equilibrium must be shifted towards the product side, which is typically accomplished by removing the water formed during the reaction. organic-chemistry.org

Fischer-Speier Esterification Protocols

The Fischer-Speier esterification is a cornerstone of organic synthesis, providing a direct route to esters from carboxylic acids and alcohols. organic-chemistry.orgmdpi.com In the context of amino acids, this reaction requires careful control to prevent unwanted side reactions and maintain the stereochemical integrity of the chiral center. researchgate.netacs.org The general protocol involves heating a mixture of the amino acid, benzyl alcohol, and an acid catalyst, often with azeotropic removal of water. researchgate.netgoogle.com

p-Toluenesulfonic acid (p-TsOH) plays a dual role in the synthesis of amino acid benzyl ester p-toluenesulfonate salts. researchgate.netresearchgate.netpreprints.org Firstly, it acts as a strong, organic-soluble acid catalyst for the Fischer-Speier esterification. organic-chemistry.orgwikipedia.orgtaylorandfrancis.com The proton from p-TsOH protonates the carbonyl oxygen of the amino acid's carboxylic acid group, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the benzyl alcohol. organic-chemistry.org This catalytic action is essential to drive the esterification reaction forward. taylorandfrancis.com

Secondly, after the esterification is complete, p-TsOH serves as a counterion to form a stable, crystalline salt with the newly formed amino acid benzyl ester. researchgate.netgoogle.com The amino group of the ester, being basic, readily accepts a proton from the acidic p-TsOH. This salt formation is advantageous for several reasons: it facilitates the isolation and purification of the product through crystallization, and it protects the amino group during subsequent synthetic steps. google.com The use of p-TsOH is often preferred over other acids like hydrochloric acid or sulfuric acid because it is a solid, making it easier to handle, and it often leads to highly crystalline salts. wikipedia.orgchemicalbook.com

The reaction is typically carried out using a slight excess of p-toluenesulfonic acid to ensure both complete catalysis and salt formation. researchgate.net

A critical aspect of the Fischer-Speier esterification is the removal of water to drive the reaction to completion. organic-chemistry.orgnih.gov Azeotropic dehydration is a widely employed technique where a solvent that forms a low-boiling azeotrope with water is used. researchgate.netgoogle.com The reaction mixture is heated to reflux, and the water-solvent azeotrope is continuously removed using a Dean-Stark apparatus. mdpi.com

Historically, hazardous solvents such as benzene (B151609), toluene (B28343), and carbon tetrachloride were commonly used for azeotropic dehydration in the synthesis of amino acid benzyl esters. researchgate.netacs.org However, due to their toxicity and environmental concerns, there has been a significant shift towards the use of safer and more sustainable alternatives. researchgate.netscirp.org

Table 1: Evolution of Solvents in Fischer-Speier Esterification

SolventHazards/ConcernsSustainable Alternative(s)Key Advantages of Alternatives
BenzeneCarcinogenic, toxic researchgate.netCyclohexane (B81311) acs.orgLower toxicity, effective azeotroping agent.
TolueneToxic, high boiling point can lead to racemization researchgate.netscirp.orgCyclohexane acs.orgLower boiling azeotrope, better stereochemical control.
Carbon TetrachlorideToxic, ozone-depleting researchgate.net2-Methyltetrahydrofuran (B130290) (Me-THF) semanticscholar.orgnih.govGreener solvent, good dissolving power. lu.se

Research has demonstrated that cyclohexane is an excellent substitute for benzene and toluene. acs.orgresearchgate.net It effectively forms an azeotrope with water, allowing for efficient dehydration at a lower temperature, which is crucial for minimizing racemization. acs.org More recently, green solvents like 2-methyltetrahydrofuran (Me-THF) have been explored as viable alternatives in peptide synthesis and related reactions, offering a better safety profile and reduced environmental impact. semanticscholar.orgnih.gov

The choice of solvent and the reaction temperature have a profound impact on the stereochemical integrity of the amino acid during esterification. researchgate.netacs.org High temperatures, often required when using solvents like toluene which form high-boiling azeotropes with water, can lead to racemization of the chiral center of the amino acid. researchgate.netrsc.org This is a significant drawback as the biological activity of peptides and other chiral molecules is highly dependent on their stereochemistry. nih.gov

The use of solvents that form lower-boiling azeotropes with water, such as cyclohexane, allows the reaction to be carried out at a milder temperature, thereby significantly reducing the risk of racemization. acs.orgnih.gov Studies have shown that by using cyclohexane, it is possible to prepare enantiomerically pure L-amino acid benzyl esters. acs.org The careful selection of the solvent is therefore a critical parameter for ensuring the optical purity of the final product. rsc.org

Azeotropic Dehydration Techniques and Solvent Selection in Synthetic Protocols

Specific Synthesis of L-Tyrosine Benzyl Ester p-Toluenesulfonate

The synthesis of this compound follows the general principles of the Fischer-Speier esterification. researchgate.netresearchgate.net The phenolic hydroxyl group of the tyrosine side chain adds a layer of complexity to the synthesis.

A typical procedure involves reacting L-tyrosine with benzyl alcohol in the presence of p-toluenesulfonic acid. preprints.orgresearchgate.net The reaction is conducted in a suitable solvent capable of forming an azeotrope with water, such as cyclohexane, to facilitate the removal of water and drive the reaction to completion. acs.org The mixture is heated under reflux with a Dean-Stark trap until no more water is collected. mdpi.com

Upon cooling, the product, this compound, crystallizes from the reaction mixture. google.com It can then be isolated by filtration and washed with a suitable solvent to remove any unreacted starting materials and impurities. prepchem.com The resulting product is a white, crystalline solid. sigmaaldrich.com The progress and purity of the product can be monitored by techniques such as thin-layer chromatography (TLC) and the final structure confirmed by spectroscopic methods.

Table 2: Key Reactants in the Synthesis of this compound

Compound NameRole in the Reaction
L-TyrosineStarting amino acid
Benzyl AlcoholEsterifying agent
p-Toluenesulfonic AcidCatalyst and salt-forming agent
CyclohexaneAzeotropic solvent

Optimization Strategies for Synthetic Yield and Purity

The efficient synthesis of this compound with high yield and purity is paramount for its use in further chemical transformations. Optimization strategies focus on both the reaction conditions and the subsequent isolation and purification of the final product.

The primary method for synthesizing amino acid benzyl esters, including the tyrosine derivative, is the Fischer-Speier esterification. researchgate.netresearchgate.net This reaction involves treating the amino acid with benzyl alcohol in the presence of an acid catalyst, typically p-toluenesulfonic acid, which also forms the final salt. researchgate.netresearchgate.netacademie-sciences.fr A key aspect of this equilibrium reaction is the removal of water as it is formed, which drives the reaction toward the product side. researchgate.netacademie-sciences.fr

Historically, hazardous solvents like benzene or carbon tetrachloride were used to azeotropically remove water. researchgate.net However, modern and more sustainable approaches utilize safer solvents. The choice of solvent is critical, as high-boiling azeotropes, such as those formed with toluene, can lead to racemization. researchgate.net Research has shown that solvents like cyclohexane and green ethers such as methyltetrahydrofuran (Me-THF) are effective alternatives that maintain high enantiomeric purity. researchgate.net

The reaction is typically performed at reflux temperature to facilitate the azeotropic removal of water. researchgate.netresearchgate.net Using a slight excess of p-toluenesulfonic acid ensures complete catalysis and salt formation. researchgate.net The control of these parameters—catalyst loading, solvent choice, and efficient water removal—is crucial for maximizing the yield of the desired ester.

Table 1: Key Reaction Parameters for Fischer-Speier Esterification of L-Tyrosine

Parameter Control Strategy Rationale
Reactants L-Tyrosine, Benzyl Alcohol, p-Toluenesulfonic Acid Direct esterification and in-situ salt formation. researchgate.netacademie-sciences.fr
Catalyst p-Toluenesulfonic Acid Acts as both the acid catalyst for esterification and the counter-ion for the amino group salt. researchgate.net
Solvent Water-azeotroping solvent (e.g., Cyclohexane, Me-THF) Efficiently removes water to shift the reaction equilibrium towards the product ester, avoiding hazardous solvents like benzene. researchgate.netresearchgate.net

| Temperature | Reflux | Facilitates the azeotropic distillation of water. researchgate.netresearchgate.net |

A significant advantage of synthesizing this compound as a p-toluenesulfonate salt is the straightforward method of isolation and purification. The tosylate salt of the benzyl ester is often induced to precipitate directly from the reaction mixture by adding a non-polar solvent in which the salt has low solubility, such as diethyl ether. researchgate.net This precipitation method is highly effective for isolating the product in a crystalline, highly pure form, often obviating the need for more complex purification procedures. researchgate.netresearchgate.net

In cases where the product is used in a subsequent reaction without isolation, or if impurities are present, other purification techniques can be employed. Following a reaction, the product can be purified using liquid-liquid extraction followed by column chromatography on silica (B1680970) gel. prepchem.com For instance, after a coupling reaction, the reaction mixture can be worked up by washing with aqueous solutions to remove water-soluble impurities, and the organic layer can then be dried and subjected to silica gel chromatography to isolate the pure product. prepchem.com

Table 2: Purification and Isolation Methods

Technique Description Application
Precipitation The tosylate salt is precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether. Primary method for isolating the product in high purity directly after synthesis. researchgate.net
Extraction The product is extracted into an organic solvent (e.g., ethyl acetate) and washed with aqueous solutions (e.g., water, sodium bicarbonate, citric acid) to remove salts and other polar impurities. Used as a work-up step before further purification. prepchem.com

| Chromatography | The compound is purified by passing it through a silica gel column, eluting with an appropriate solvent system (e.g., chloroform). | Used to separate the desired product from unreacted starting materials and byproducts, especially after subsequent transformations. prepchem.com |

Derivatization and Further Chemical Reactivity

This compound serves as a versatile intermediate. The protecting groups can be selectively removed, and the core tyrosine structure can be further modified.

The benzyl ester and the p-toluenesulfonate salt serve as protecting groups for the carboxylic acid and amino functions, respectively. The ability to selectively remove these groups is a cornerstone of their utility in multi-step synthesis, a concept known as orthogonal protection. wikipedia.org

The benzyl ester group is most commonly and efficiently removed by catalytic hydrogenolysis. wikipedia.orgacsgcipr.org This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on activated carbon (Pd/C). acsgcipr.org The reaction proceeds under mild conditions and results in the cleavage of the benzyl ester to yield the free carboxylic acid and toluene as a byproduct. acsgcipr.org A key advantage of this method is its chemoselectivity; other functional groups that are not susceptible to hydrogenation remain intact. organic-chemistry.org An alternative to using hydrogen gas is transfer hydrogenation, where a hydrogen donor like 1,4-cyclohexadiene (B1204751) is used with the palladium catalyst. acsgcipr.org

The p-toluenesulfonate salt protects the amino group through protonation. The free amino group can be readily regenerated by treatment with a base, such as triethylamine (B128534) (TEA), which neutralizes the p-toluenesulfonic acid. prepchem.com This deprotection is typically performed in situ for the next reaction step, such as a peptide coupling.

Table 3: Selective Deprotection Strategies

Protecting Group Reagent/Method Product Functional Group
Benzyl Ester Catalytic Hydrogenolysis (H₂, Pd/C) Carboxylic Acid. wikipedia.orgacsgcipr.org

| p-Toluenesulfonate (Ammonium Salt) | Base (e.g., Triethylamine) | Free Amine. prepchem.com |

With the carboxylic acid and amino group strategically protected, the other functional groups of the tyrosine moiety—namely the phenolic hydroxyl group and the aromatic ring—can be selectively modified.

The phenolic hydroxyl group can undergo various reactions. For instance, it can be alkylated to form an ether, such as a benzyl ether, through a Williamson synthesis using benzyl bromide. mtu.edu This O-benzylation is a common strategy to protect the hydroxyl group during peptide synthesis. mtu.edu

The amino group, once deprotected from its tosylate salt by adding a base, is a nucleophile and can participate in a wide range of reactions. prepchem.com A primary application is in peptide bond formation, where it is coupled with an N-protected amino acid that has been activated, for example, with a coupling reagent like HBTU. academie-sciences.fr The amino group can also be protected with other groups, such as a tert-butoxycarbonyl (Boc) group, by reacting it with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). mtu.edu

Furthermore, the entire tyrosine structure can be subject to specific enzymatic transformations. The enzyme tyrosine lyase, for example, can cleave the Cα–Cβ bond of tyrosine to generate p-cresol (B1678582) and a dehydroglycine intermediate, demonstrating a biochemical pathway for its transformation. nih.gov

Analytical and Spectroscopic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the stereochemistry of the molecule.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy is a primary method for confirming the identity and structure of L-Tyrosine Benzyl (B1604629) Ester p-Toluenesulfonate. While specific, publicly available spectra with detailed peak assignments for this exact salt are limited, certificates of analysis for commercial samples confirm that the ¹H NMR spectrum is consistent with the expected structure. thermofisher.com The anticipated spectrum would exhibit characteristic signals for the protons of the tyrosine, benzyl, and p-toluenesulfonate moieties.

For comparison, the ¹H NMR spectrum of a related compound, L-tyrosine hydrochloride, shows distinct signals for the aromatic protons of the tyrosine ring, the α-proton, and the β-protons. researchgate.net In the case of L-Tyrosine Benzyl Ester p-Toluenesulfonate, additional signals would be present for the benzyl ester and the p-toluenesulfonate counter-ion. Specifically, one would expect to see:

Signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons of the p-hydroxyphenyl group of tyrosine, the benzyl group, and the p-toluenesulfonate group.

A multiplet for the α-proton of the tyrosine backbone.

Signals for the diastereotopic β-protons of the tyrosine side chain.

A characteristic singlet for the methyl group of the p-toluenesulfonate moiety.

A signal for the benzylic protons of the ester group.

The integration of these signals would correspond to the number of protons in each part of the molecule, further confirming its identity.

Interactive Data Table: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Tyrosine Aromatic (ortho to OH)~6.7Doublet
Tyrosine Aromatic (meta to OH)~7.0Doublet
Benzyl Ester Aromatic~7.3-7.4Multiplet
p-Toluenesulfonate Aromatic~7.1 and ~7.8Doublets
α-Proton (Tyrosine)~4.3Triplet/Doublet of Doublets
β-Protons (Tyrosine)~3.1Multiplet
Benzyl Ester CH₂~5.2Singlet/Doublet
p-Toluenesulfonate CH₃~2.4Singlet
Tyrosine OH and NH₃⁺VariableBroad Singlet

Carbon-13 (¹³C) NMR Analysis

The expected ¹³C NMR spectrum of this compound would display signals for all 23 unique carbon atoms in the molecule, including those from the p-toluenesulfonate counter-ion.

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Predicted Chemical Shift (ppm)
Carbonyl (Ester)~170
Tyrosine Cα~55
Tyrosine Cβ~37
Tyrosine Aromatic C (with OH)~156
Tyrosine Aromatic C (ortho to OH)~116
Tyrosine Aromatic C (meta to OH)~131
Tyrosine Aromatic C (ipso to sidechain)~128
Benzyl Ester Aromatic C (ipso)~135
Benzyl Ester Aromatic C (ortho, meta, para)~128-129
Benzyl Ester CH₂~68
p-Toluenesulfonate Aromatic C (ipso)~145
p-Toluenesulfonate Aromatic C (with CH₃)~140
p-Toluenesulfonate Aromatic C (ortho to SO₃)~126
p-Toluenesulfonate Aromatic C (meta to SO₃)~130
p-Toluenesulfonate CH₃~21

Advanced 2D NMR Techniques (e.g., gHMBCAD, gCOSY)

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for unambiguously assigning proton and carbon signals and confirming the connectivity of atoms within a molecule.

gCOSY (gradient-selected Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, this would be instrumental in tracing the spin systems of the tyrosine and p-toluenesulfonate aromatic rings, and the connectivity between the α- and β-protons of the amino acid backbone. researchgate.net

gHMBCAD (gradient-selected Heteronuclear Multiple Bond Correlation, Adiabatic) provides correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for connecting different fragments of the molecule. For example, it would show correlations between the benzylic protons of the ester and the carbonyl carbon, as well as with the aromatic carbons of the benzyl group. It would also connect the protons of the tyrosine ring to the various carbons within that ring and to the β-carbon. While specific gHMBCAD spectra for this compound are not published, the application of such techniques to other amino acid derivatives demonstrates their utility in complete structural assignment. nih.govnih.govubc.ca

Application of Chiral Solvating Agents (e.g., Mosher Acid) for Enantiomeric Discrimination

The assessment of enantiomeric purity is critical for chiral compounds used in research. While HPLC is a common method, NMR spectroscopy in the presence of a chiral solvating agent (CSA), such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), offers a rapid method for determining enantiomeric composition. nih.gov

When Mosher's acid is added to a solution of a chiral amine like L-Tyrosine Benzyl Ester, it forms diastereomeric salt pairs through acid-base interactions. These diastereomeric complexes have slightly different chemical environments, which can lead to the separation of signals for the corresponding protons in the ¹H NMR spectrum. The integration of these separated signals allows for the quantification of each enantiomer.

Research has shown that this method is effective for a variety of amino acid benzyl esters. nih.gov A study on the use of Mosher's acid with a formamide (B127407) derivative demonstrated that the resulting diastereomeric Mosher's esters could be clearly distinguished and analyzed by ¹H NMR to determine the enantiomeric ratio. rsc.org This principle is directly applicable to L-Tyrosine Benzyl Ester for the verification of its enantiomeric integrity.

High-Performance Liquid Chromatography (HPLC) for Purity and Stereoisomeric Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of components in a mixture. It is widely used to assess the purity of chemical compounds.

Purity Determination by HPLC

Commercial suppliers of this compound consistently report purity levels of greater than 98.0%, as determined by HPLC. labscoop.comlaboratoriumdiscounter.nlscisupplies.eufishersci.ca A specific reverse-phase HPLC (RP-HPLC) method has been developed for the analysis of the closely related O-Benzyl-L-tyrosine toluene-p-sulphonate. sielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water with an acidic modifier. sielc.com Such a method would be suitable for determining the chemical purity of this compound, separating it from any starting materials, by-products, or degradation products. A certificate of analysis for one commercial batch reported a purity of 99.6% by HPLC. thermofisher.com

Analytical and Spectroscopic Characterization of this compound in Chemical Research

This compound is a protected form of the amino acid L-tyrosine, a modification that facilitates its use in peptide synthesis and other chemical applications. The benzyl ester protects the carboxylic acid group, while the p-toluenesulfonate (tosylate) salt improves its handling and solubility characteristics. Accurate analytical and spectroscopic characterization is crucial for ensuring the purity, identity, and structural integrity of this compound in research settings. This article details the key analytical techniques employed for this purpose.

Analytical and Spectroscopic Characterization

The comprehensive analysis of this compound relies on a suite of advanced analytical techniques to confirm its chemical identity, purity, and specific stereochemical configuration.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound. Several chemical suppliers specify a purity of greater than 98.0% as determined by HPLC. labscoop.com For determining the enantiomeric excess (ee), a critical parameter for applications in stereoselective synthesis, chiral HPLC is the method of choice.

While specific chiral HPLC methods for this compound are not extensively documented in publicly available literature, general methods for the chiral separation of underivatized amino acids and their derivatives are well-established. sigmaaldrich.comresearchgate.net These methods often employ chiral stationary phases (CSPs) that can differentiate between enantiomers. For instance, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are effective for the direct analysis of amino acid enantiomers and are compatible with LC-MS. sigmaaldrich.com In a typical setup, a solution of the compound is passed through a column packed with a chiral material. The differential interaction of the L- and D-enantiomers with the CSP leads to different retention times, allowing for their separation and quantification. A study on the racemic resolution of DL-tyrosine showed distinct peaks for the D- and L-enantiomers with retention times of 9.8 and 13.4 minutes, respectively, using a Crownpak CR+ column. researchgate.net

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. Given that this compound is synthesized from the L-enantiomer of tyrosine, a high ee value is expected, confirming the stereochemical integrity of the material. The use of a reference standard of the D-enantiomer, D-Tyrosine Benzyl Ester p-Toluenesulfonate, would be ideal for method development and validation. sigmaaldrich.com

Table 1: Representative Chiral HPLC Parameters for Amino Acid Derivatives

ParameterValue/Condition
Column Chiral Stationary Phase (e.g., Crownpak CR+, Astec CHIROBIOTIC T)
Mobile Phase Acetonitrile/Water/Formic Acid or Phosphoric Acid mixture
Detection UV (e.g., 254 nm) or Mass Spectrometry (MS)
Flow Rate 0.5 - 1.5 mL/min
Temperature Ambient or controlled (e.g., 25 °C)

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₂₃H₂₅NO₆S and a molecular weight of 443.51 g/mol . thermofisher.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful as they combine the separation capabilities of HPLC with the detection and identification power of MS.

In an LC-MS analysis, the compound would first be separated from any impurities. Upon entering the mass spectrometer, it would be ionized, typically forming a protonated molecule [M+H]⁺. For this compound, this would correspond to an m/z value of approximately 444.1.

For this compound, one would expect to see fragmentation patterns corresponding to the loss of the p-toluenesulfonic acid moiety, the benzyl group, and characteristic fragments of the tyrosine core. The benzyl ester itself can undergo specific rearrangements and fragmentation. calpaclab.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

IonPredicted m/zDescription
[M+H]⁺ 444.1Protonated molecule
[M - C₇H₈O₃S + H]⁺ 272.1Loss of p-toluenesulfonic acid
[M - C₇H₇ + H]⁺ 352.1Loss of the benzyl group
[C₉H₁₀NO₂]⁺ 164.1Tyrosine fragment after loss of benzyl ester group
[C₇H₇]⁺ 91.1Benzyl cation
[C₇H₇SO₃]⁻ 155.0p-Toluenesulfonate anion (in negative ion mode)

While HPLC and MS provide substantial information, advanced techniques like X-ray crystallography can offer definitive proof of the three-dimensional structure and conformation of a molecule in the solid state.

There are currently no publicly available crystal structures for this compound. However, studies on related compounds provide insight into the likely crystal packing and intermolecular interactions. For example, research on the enantiomeric resolution of the p-toluenesulfonate of valine benzyl ester by preferential crystallization highlights how the tosylate salt facilitates the formation of well-defined crystals. nih.gov Similarly, the crystal structure of a new polymorph of L-tyrosine was determined through a combination of 3D electron diffraction and powder X-ray diffraction data, demonstrating the power of these techniques in elucidating the solid-state structures of amino acid derivatives. nih.gov

Should a single crystal of this compound be grown, X-ray diffraction analysis would reveal precise bond lengths, bond angles, and the conformation of the molecule. It would also detail the ionic interactions between the protonated amino group of the tyrosine derivative and the sulfonate group of the tosylate counter-ion, as well as any hydrogen bonding networks within the crystal lattice. This information is invaluable for understanding the compound's physical properties and how it interacts with other molecules.

Applications As a Versatile Synthetic Intermediate

Utilization in Peptide and Peptidomimetic Synthesis

The primary application of L-Tyrosine benzyl (B1604629) ester p-toluenesulfonate is in the synthesis of peptides and peptidomimetics. labscoop.com Peptides are chains of amino acids linked by amide (peptide) bonds, and their synthesis requires precise control over which functional groups react. The strategic use of protecting groups is fundamental to achieving the desired peptide sequence. wikipedia.orgbeilstein-journals.org

As a Protected Monomer in Amino Acid Coupling Reactions

In peptide synthesis, it is essential to prevent the amino acid's own functional groups—the amino group and the carboxylic acid group—from reacting with each other in an uncontrolled manner. L-Tyrosine benzyl ester p-toluenesulfonate is an example of a C-terminally protected amino acid. The benzyl ester group effectively "caps" the carboxylic acid, preventing it from reacting while the free amino group (liberated from its tosylate salt form in situ) is coupled with the activated carboxylic acid of another N-terminally protected amino acid. wikipedia.orgprepchem.com

The tosylate salt form is advantageous as it results in a stable, crystalline solid that is easy to handle and purify. researchgate.net The preparation of such amino acid benzyl ester tosylates is often achieved through Fischer-Speier esterification, where the amino acid is reacted with benzyl alcohol in the presence of p-toluenesulfonic acid. researchgate.net This method provides a straightforward route to the protected monomer. researchgate.net The benzyl ester can be selectively removed later in the synthesis, typically through hydrogenolysis, to reveal the free carboxylic acid for further reactions or to yield the final peptide. wikipedia.org

Table 1: Protecting Groups in this compound and Their Function

Protected GroupProtecting MoietyFunction in SynthesisDeprotection Method
Carboxylic AcidBenzyl Ester (Bzl)Prevents unwanted side reactions at the C-terminus during peptide bond formation. wikipedia.orgHydrogenolysis wikipedia.org
Amino Groupp-Toluenesulfonate (Tosylate) SaltForms a stable, crystalline solid, aiding in purification and handling. The free amine is liberated for coupling. researchgate.netNeutralization with a base (e.g., triethylamine) during the coupling step. prepchem.com

Role in Solution and Solid-Phase Peptide Synthesis Methodologies

This compound is a versatile reagent employed in both major strategies for peptide synthesis: solution-phase and solid-phase.

In solution-phase peptide synthesis (SPPS) , all reactions are carried out in a solution. Intermediates are isolated and purified after each coupling step. nih.gov For instance, this compound can be dissolved in an organic solvent and, after neutralization of the amine salt, coupled with an N-protected amino acid to form a dipeptide. prepchem.com An example includes its reaction with Nα-tert-butoxycarbonyl-NG-nitro-L-arginine to produce the corresponding protected dipeptide, which is then purified from the solution. prepchem.com

In solid-phase peptide synthesis (SPPS) , the C-terminal amino acid of the target peptide is first anchored to an insoluble polymer resin. beilstein-journals.orgpeptide.com The peptide chain is then assembled step-by-step on this solid support. While this compound itself is not directly attached to the resin (as the carboxyl group is already blocked), it is used when Tyrosine is not the C-terminal residue. In such cases, an N-protected derivative of L-tyrosine benzyl ester would be used in solution to create a peptide fragment, which could then be coupled to a resin-bound peptide in a "fragment condensation" approach. More commonly, the principles of its protection scheme are fundamental to the design of SPPS-compatible derivatives. peptide.com The use of orthogonal protecting groups—groups that can be removed under different conditions—is a cornerstone of SPPS, and the benzyl ester is a classic example of a C-terminal protecting group used in such strategies. wikipedia.orgpeptide.com

Precursor for Complex Organic Molecules

Beyond standard peptides, this compound serves as a valuable starting material for the synthesis of more complex and specialized organic molecules, including important pharmaceutical building blocks and other bioactive compounds. chemimpex.comresearchgate.net

Synthesis of Specialized L-Tyrosine Derivatives (e.g., L-Dopa Derivatives)

A significant application of this compound is as a precursor in the synthesis of selectively protected derivatives of L-Dopa (L-3,4-dihydroxyphenylalanine). ucla.edu L-Dopa is a key drug in the treatment of Parkinson's disease, and its derivatives are structural units in many complex natural products like the antitumor antibiotic RA-IV and the antifungal agent piperazinomycin. ucla.edu

Synthesizing these complex molecules often requires L-Dopa building blocks where the two hydroxyl groups on the phenyl ring are differentially protected. Starting from the more readily available L-tyrosine is a common strategy. asianpubs.org Multi-step synthetic routes utilize L-tyrosine to introduce a second hydroxyl group onto the phenyl ring. ucla.edu For example, a five-step synthesis to produce N-Boc-L-3-[3-hydroxy-4-(phenylmethoxy)phenyl]alanine (a selectively protected L-Dopa derivative) starts from L-tyrosine, demonstrating the utility of tyrosine-based precursors in accessing these high-value compounds. ucla.edu Although these syntheses may begin with L-tyrosine itself, the principles of protection embodied by this compound are central to the synthetic design. ucla.eduasianpubs.org

Table 2: Example of a Synthetic Pathway Starting from L-Tyrosine

Starting MaterialKey ReactionsProductOverall YieldReference
L-TyrosineReimer-Tiemann formylation, Dakin oxidation, protection stepsN-Boc-L-3-[3-hydroxy-4-(phenylmethoxy)phenyl]alanine33% (5 steps) ucla.edu
L-TyrosineFriedel-Crafts acylation, Baeyer-Villiger oxidation, protection stepsN-Boc-L-3-(3-hydroxy-4-benzoxyphenyl)alanine49% (4 steps)

Building Block for Other Bioactive Scaffolds in Chemical Synthesis

The structural framework of L-tyrosine is a common feature in a wide array of bioactive natural products. Consequently, this compound and related derivatives are used as chiral building blocks to construct these complex molecular architectures. chemimpex.comlabscoop.com The compound provides a scaffold containing an aromatic ring, a defined stereocenter, and functional groups that can be further elaborated.

Its utility extends to the synthesis of isodityrosine-containing compounds, which are natural products formed from the dimerization of tyrosine units. ucla.edu These molecules, including bouvardin (B1209253) and K-13, exhibit significant biological activities such as cytotoxic and enzyme-inhibiting properties. The synthesis of these targets relies on the availability of appropriately protected tyrosine or L-Dopa monomers, for which this compound serves as a convenient and well-established precursor. chemimpex.com

Contributions to Polymer Chemistry and Materials Science

The application of tyrosine and its derivatives extends into the realm of polymer chemistry and materials science. Tyrosine-containing polymers are of interest for biomedical applications due to their potential biocompatibility and biodegradability. Research has shown that L-tyrosine can be polymerized to form coatings for medical devices. nih.gov

In one study, polytyrosine (PTYR) coatings were synthesized through the oxidative polymerization of L-tyrosine using a Fenton reaction. nih.gov These coatings were successfully applied to various materials used in medical devices, including polyurethane and hard-to-coat surfaces like polytetrafluoroethylene (PTFE) and stainless steel. The resulting polytyrosine layer significantly increased the hydrophilicity of the material surfaces, which is a desirable property for improving biocompatibility and cell adhesion. nih.gov Experiments demonstrated that these coatings enhanced the adhesion and proliferation of human umbilical vein endothelial cells, suggesting their potential for modifying surfaces of implants and other devices intended for contact with blood or for use in tissue engineering. nih.gov While this research used L-tyrosine directly, the study of amino acid esters in chemoenzymatic polymerization indicates that esterified monomers like the benzyl ester can enhance reaction efficiency and the molecular weight of the resulting polypeptides, highlighting the potential role of derivatives like this compound in advanced polymer synthesis. acs.org

Monomer in the Synthesis of Functional Poly(ester amides) and Related Copolymers

This compound is an important monomer in the synthesis of poly(ester amides) (PEAs), a class of biodegradable polymers with tunable thermal and mechanical properties. nih.govacs.org The presence of both ester and amide linkages in the polymer backbone imparts a combination of degradability and structural integrity. The amide groups contribute to strong intermolecular hydrogen bonding, enhancing the material's strength and thermal stability, while the ester bonds are susceptible to hydrolysis, leading to biodegradation. nih.gov

While direct studies detailing the polymerization of this compound are specific, extensive research on analogous tyrosine derivatives, such as the methyl ester, provides a clear framework for its application. nih.govnih.gov The general synthetic approach involves a polycondensation reaction. In a typical synthesis, a diol monomer derived from a tyrosine ester is reacted with a diacid chloride. nih.gov For instance, a novel diol monomer, N,N'-Bis[2-(methyl-3-(4-hydroxyphenyl)propanoate)]isophthaldiamide, was synthesized by reacting S-tyrosine methyl ester with isophthaloyl dichloride. nih.gov This diol was then subjected to polycondensation with various aromatic diacid chlorides to yield a new family of optically active and biodegradable poly(ester-amides). nih.gov These polymers exhibited good thermal stability and were soluble in polar aprotic solvents. nih.gov

The resulting poly(ester amides) from such syntheses possess properties that are highly dependent on the specific monomers used. The incorporation of the tyrosine moiety introduces chirality and the potential for further functionalization of the phenolic hydroxyl group. The general properties of tyrosine-based poly(ester amides) are summarized in the table below.

PropertyDescriptionSource
Biodegradability The ester linkages in the polymer backbone are susceptible to hydrolytic cleavage, leading to the breakdown of the polymer into smaller, biocompatible molecules. nih.govnih.gov
Biocompatibility The degradation products, which include L-tyrosine and other natural metabolites, are generally non-toxic. researchgate.net
Thermal Stability The presence of aromatic rings and hydrogen bonding from the amide groups contributes to good thermal stability. nih.govnih.gov
Solubility Typically soluble in polar aprotic solvents such as dimethylacetamide (DMA), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). nih.gov
Optical Activity The use of the L-enantiomer of tyrosine results in optically active polymers. nih.gov

The synthesis of these polymers can be achieved through various polycondensation techniques, including solution and interfacial polycondensation. acs.orgresearchgate.net In solution polycondensation, the reaction is carried out in a suitable solvent, often at elevated temperatures. acs.org Interfacial polycondensation, on the other hand, occurs at the interface of two immiscible liquids, which can often be performed at lower temperatures. researchgate.net

Engineering of Functionalized Materials Through Derivatization

The phenolic hydroxyl group of the tyrosine residue within polymers derived from this compound offers a reactive site for the covalent attachment of various molecules, enabling the engineering of functionalized materials with tailored properties. researchgate.net This post-polymerization modification is a powerful strategy for creating materials with specific biological or chemical functionalities.

One of the key areas where this derivatization is explored is in the development of biomaterials for tissue engineering and drug delivery. nih.govstanford.edu For example, the surface of a biomaterial scaffold can be functionalized to enhance cell adhesion, proliferation, and differentiation. nih.gov This can be achieved by grafting bioactive molecules, such as peptides or growth factors, onto the polymer surface via the tyrosine phenolic group. nih.gov

Recent research has highlighted various methods for the selective functionalization of tyrosine residues. nih.gov These methods, while often demonstrated on peptides and proteins, can be adapted for the modification of tyrosine-containing synthetic polymers.

Derivatization StrategyDescriptionPotential ApplicationSource
Palladium-Catalyzed Reactions Late-stage Pd-catalyzed ortho-olefination of O-silanol-protected tyrosine has been reported, allowing for the introduction of new functional groups at a specific position on the aromatic ring.Creating materials with altered surface properties or for subsequent bioconjugation. nih.gov
Diazonium Chemistry Triazabutadienes can be used to generate diazonium ions that react specifically with tyrosine residues, enabling their derivatization.Covalent attachment of drugs, imaging agents, or targeting ligands. nih.gov
Enzymatic Modification Enzymes can be used for the site-specific modification of tyrosine residues, offering a high degree of control over the derivatization process.Development of biosensors or enzyme-responsive materials. acs.org

The ability to functionalize these polymers opens up a wide range of possibilities for creating advanced materials. For instance, in drug delivery, anticancer drugs can be covalently attached to the polymer backbone, potentially leading to a more targeted and controlled release of the therapeutic agent. nih.gov In tissue engineering, the functionalization of scaffolds with cell-adhesive peptides can promote tissue regeneration. stanford.edu

The versatility of this compound as a synthetic intermediate is evident in its ability to form the basis of both the polymer backbone and a platform for subsequent functionalization. This dual role makes it a highly valuable compound in the design and synthesis of next-generation biomaterials and functional polymers.

Stereochemical Control and Enantiomeric Integrity

Significance of Enantiomeric Purity in Chiral Synthetic Intermediates

L-Tyrosine Benzyl (B1604629) Ester p-Toluenesulfonate serves as a crucial chiral synthon, primarily in the field of peptide synthesis. wikipedia.orgresearchgate.netresearchgate.net In this capacity, the carboxyl group of L-tyrosine is temporarily protected as a benzyl ester, allowing for the sequential coupling of other amino acids to its free amino group. wikipedia.org The stereochemical configuration at the alpha-carbon of the tyrosine residue is paramount, as the biological activity of peptides is highly dependent on their specific three-dimensional structure. The introduction of the D-enantiomer into a peptide sequence intended to be composed solely of L-amino acids can lead to a cascade of undesirable effects, including altered protein folding, reduced or abolished biological activity, and potential immunogenicity.

The benzyl ester functionality, in conjunction with the p-toluenesulfonate salt, renders the amino acid derivative readily usable in standard peptide synthesis protocols, both in solution and on solid phase. beilstein-journals.orgpeptide.com As such, ensuring the enantiomeric purity of L-Tyrosine Benzyl Ester p-Toluenesulfonate is not merely a matter of chemical fidelity but a prerequisite for the synthesis of therapeutically relevant and structurally defined peptides. wikipedia.orgresearchgate.net The benzyl ester is a protecting group that can be removed under specific conditions, such as hydrogenolysis, which are orthogonal to the cleavage conditions of many common amine protecting groups like Fmoc or Boc. wikipedia.org This orthogonality is a cornerstone of modern peptide synthesis, and the reliability of this strategy hinges on the stereochemical stability of the protected amino acid throughout its synthesis and handling.

Mechanistic Understanding of Racemization During Esterification and Workup

The primary method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves treating L-tyrosine with benzyl alcohol in the presence of a strong acid catalyst, typically p-toluenesulfonic acid (TsOH), with the continuous removal of water via azeotropic distillation. wikipedia.orgresearchgate.net While effective for ester formation, these conditions, particularly the combination of heat and strong acid, create a significant risk of racemization at the chiral α-carbon.

The mechanism of racemization under these acidic conditions is believed to proceed through the formation of a planar carbanion intermediate. The key steps are as follows:

Protonation: In the acidic medium, both the amino and carboxyl groups of the amino acid are protonated.

Enolization: The crucial step leading to racemization is the acid-catalyzed enolization. A proton is abstracted from the α-carbon, facilitated by the electron-withdrawing nature of the adjacent protonated carboxyl group and the phenolic side chain of tyrosine. This results in the formation of a planar enol or a related achiral intermediate.

Reprotonation: The planar intermediate can be reprotonated from either face with equal probability, leading to a mixture of both L- and D-enantiomers, thus resulting in a racemic or partially racemized product.

Research has shown that the susceptibility of an amino acid benzyl ester to racemize during Fischer-Speier esterification is correlated with the electronic properties of its side chain. researchgate.net Specifically, amino acids with electron-withdrawing side chains, such as tyrosine and phenylglycine, are more prone to racemization. researchgate.net This is attributed to the stabilization of the incipient negative charge on the α-carbon during the deprotonation step. The electron-withdrawing effect of the benzyl group in the tyrosine side chain contributes to this increased propensity for racemization. researchgate.net

The choice of solvent, which dictates the reaction temperature, is also a critical factor. The use of high-boiling solvents like toluene (B28343) for azeotropic distillation can lead to extensive racemization of this compound. wikipedia.orgresearchgate.net This underscores the delicate balance required to drive the esterification to completion while preserving the stereochemical integrity of the chiral center.

Methodologies for Achieving and Maintaining Enantiopurity

Given the propensity for racemization, specific methodologies have been developed to synthesize and resolve this compound with high enantiomeric purity. These strategies focus on both optimizing the initial synthesis and purifying the final product.

Optimized Synthetic Conditions for Minimizing Racemization

A significant advancement in the enantioselective synthesis of this compound has been the optimization of the Fischer-Speier esterification conditions. The key to minimizing racemization lies in carefully controlling the reaction temperature. It has been demonstrated that replacing high-boiling azeotropic solvents with lower-boiling alternatives can effectively suppress racemization while still enabling the removal of water to drive the reaction forward.

One highly effective method involves the use of cyclohexane (B81311) as the water-azeotroping solvent. researchgate.netmdpi.com The cyclohexane-water azeotrope boils at a lower temperature than the toluene-water azeotrope, providing a gentler reaction environment that disfavors the enolization pathway responsible for racemization. Chiral High-Performance Liquid Chromatography (HPLC) analysis has confirmed that when the synthesis is conducted in refluxing cyclohexane, this compound can be obtained with very high enantiomeric excess. researchgate.netmdpi.com In contrast, conducting the same reaction in toluene results in significant racemization. researchgate.net

The optimized procedure typically involves refluxing a mixture of L-tyrosine, benzyl alcohol, and a stoichiometric amount of p-toluenesulfonic acid in cyclohexane with a Dean-Stark apparatus to remove water. After the reaction is complete, the product is often precipitated by the addition of a less polar solvent like ethyl acetate, yielding the p-toluenesulfonate salt in a crystalline, enantiomerically pure form. researchgate.netmdpi.com

SolventBoiling Point of Azeotrope with Water (°C)Observed Racemization of this compoundReference
Toluene~85Extensive researchgate.net
Cyclohexane~69Negligible researchgate.netmdpi.com

Preferential Crystallization for Enantiomeric Resolution

Preferential crystallization is a powerful technique for resolving enantiomers that crystallize as a conglomerate, which is a physical mixture of separate crystals of each enantiomer. mdpi.com The process involves seeding a supersaturated racemic solution of the compound with a small number of pure crystals of the desired enantiomer. This induces the crystallization of only that enantiomer, leaving the other enantiomer enriched in the solution.

While the application of preferential crystallization has been successfully demonstrated for the p-toluenesulfonate salt of other amino acid benzyl esters, such as valine derivatives, there is a lack of specific studies documenting its use for the resolution of this compound in the reviewed scientific literature. nih.gov In the case of valine benzyl ester p-toluenesulfonate, repeated preferential crystallization from 2-propanol was shown to significantly enhance the enantiomeric excess of the product. nih.gov

Theoretically, if this compound forms a conglomerate, this technique could be a viable method for enantiomeric enrichment. The process would involve:

Preparing a supersaturated solution of racemic or partially racemized Tyrosine Benzyl Ester p-Toluenesulfonate.

Seeding this solution with pure crystals of the L-enantiomer.

Allowing the L-enantiomer to crystallize out of the solution.

Separating the crystals to obtain the enantiomerically enriched product.

The success of this method is highly dependent on the solid-state properties of the racemic mixture and the crystallization kinetics. Without specific experimental data for this compound, its applicability remains speculative but is suggested by its effectiveness with structurally similar compounds.

CompoundResolution MethodKey FindingsReference
Valine Benzyl Ester p-ToluenesulfonatePreferential CrystallizationRepeated crystallization with seeding in 2-propanol increased enantiomeric excess to 94%. nih.gov
This compoundPreferential CrystallizationNo specific studies found in the reviewed literature. Potential for application exists if the compound forms a conglomerate.N/A

Enzymatic Transformations and Biocatalysis

Chemoenzymatic Approaches Utilizing L-Tyrosine Benzyl (B1604629) Ester p-Toluenesulfonate

Chemoenzymatic peptide synthesis (CEPS) is a powerful strategy that combines the flexibility of chemical synthesis with the high stereoselectivity and mild reaction conditions of enzymatic catalysis. nih.gov L-Tyrosine Benzyl Ester p-Toluenesulfonate is an ideal building block in this approach. With its C-terminus activated by the benzyl ester and its N-terminus available for nucleophilic attack, it can act as an acyl acceptor in enzyme-catalyzed peptide bond formation.

In a typical chemoenzymatic approach, a protease like papain or thermolysin is used in reverse, catalyzing the formation of a peptide bond instead of its hydrolysis. The reaction equilibrium is shifted towards synthesis by carefully selecting the reaction conditions, such as using organic co-solvents or by the precipitation of the product. nih.gov For instance, L-Tyrosine Benzyl Ester can be coupled with an N-protected amino acid or peptide ester (the acyl donor) to form a new, longer peptide. The enzyme ensures that the peptide bond is formed stereoselectively without racemization, a common side reaction in purely chemical peptide synthesis.

Papain, in particular, has been used to polymerize amino acid esters to form polypeptides. acs.org The polymerization of L-tyrosine derivatives is well-documented, and the use of a benzyl ester substrate is known to improve the process. nih.govacs.org This allows for the synthesis of poly(L-tyrosine) or copolymers containing tyrosine under environmentally benign conditions. nih.gov

Investigating Enzyme Kinetics and Reaction Mechanisms with the Compound

Understanding the kinetics of enzyme-catalyzed reactions involving this compound is crucial for optimizing reaction conditions and yields. Kinetic studies typically involve measuring the rate of product formation or substrate consumption under varying conditions.

For hydrolases like α-chymotrypsin, the reaction with tyrosine esters generally adheres to the Michaelis-Menten model. nih.gov Kinetic parameters such as the Michaelis constant (KM) and the catalytic rate constant (kcat) can be determined experimentally. For the hydrolysis of N-benzoyl-L-tyrosine thiobenzyl ester by α-chymotrypsin, an apparent KM of 0.02 mM and a kcat of 37 s-1 have been reported, indicating a high affinity and efficient turnover. nih.gov Similar parameters would be expected for L-Tyrosine Benzyl Ester, given the enzyme's specificity for the tyrosine side chain. The kinetic analysis often involves continuous spectrophotometric rate determination, for example, by monitoring the change in absorbance as the ester bond is hydrolyzed. sigmaaldrich.com

Kinetic Parameters for α-Chymotrypsin with Tyrosine Ester Derivatives
SubstrateKM (mM)kcat (s-1)EnzymeReference
N-benzoyl-L-tyrosine thiobenzyl ester0.0237α-Chymotrypsin nih.gov
N-benzoyl-L-tyrosine ethyl ester (BTEE)Standard substrate for activity assaysα-Chymotrypsin sigmaaldrich.com

For polymerization reactions catalyzed by papain, the mechanism is more complex. It involves an initial rate-limiting interaction, followed by a series of elongation steps. nih.gov Kinetic analysis has shown that the concentration of the ester substrate is critical; at low concentrations, the reaction is poor, while at higher concentrations, a sigmoidal dose-dependent increase in substrate consumption is observed. nih.gov Furthermore, studies using molecular modeling can provide insights into the binding orientation of the substrate in the enzyme's active site, explaining differences in reactivity between similar monomers, such as HisGly-OEt and GlyHis-OEt. acs.org Such investigations reveal how the ester group's position relative to the catalytic cysteine residue dictates the efficiency of the polymerization. acs.org

Theoretical and Computational Chemistry Studies

Molecular Modeling and Conformational Analysis

Computational studies on L-tyrosine using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level have provided optimized geometrical parameters. elixirpublishers.com These calculations reveal that the bond lengths within the phenyl ring are in the range of 1.390 Å to 1.400 Å. elixirpublishers.com The bond lengths of the side chain and backbone are also well-characterized. researchgate.netelixirpublishers.com

Table 1: Selected Optimized Geometrical Parameters of L-Tyrosine (B3LYP/6-311G(d,p))

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (phenyl ring)1.390 - 1.400 elixirpublishers.com
C5-C131.5111 elixirpublishers.com
C13-C161.5569 elixirpublishers.com
C-N1.4554 elixirpublishers.com
C=O1.2062 elixirpublishers.com
C1-O12-H13107.7 researchgate.net
C13-C16-N18116.1 researchgate.net
H17-C16-N18108.4 researchgate.net

Note: The atom numbering is based on the source literature and may not correspond to a standardized nomenclature. Data is for L-tyrosine and is used as a model for the L-tyrosine moiety in the title compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly DFT, provide valuable insights into the electronic properties of L-Tyrosine Benzyl (B1604629) Ester p-Toluenesulfonate, which are critical for understanding its reactivity.

The electronic structure of L-tyrosine has been studied, revealing a Pearson hardness of approximately 108-123 kcal/mol in a vacuum, which indicates its resistance to electron transfer. nih.gov The electrostatic potential map of tyrosine shows electron-rich regions around the hydroxyl and carboxyl groups, and electron-deficient regions near the amino group, indicating sites for potential electrophilic and nucleophilic interactions. nih.govresearchgate.net

For the p-toluenesulfonate anion, quantum chemical studies have been performed at the HF and B3LYP/6-31+G(d,p) levels of theory. nih.gov These calculations have been used to analyze its vibrational spectra and electronic properties. The HOMO and LUMO energies of related p-toluenesulfonate systems have been calculated, with one study on 4-methylanilinium p-toluenesulfonate reporting HOMO and LUMO energies of -6.125 eV and -1.157 eV, respectively. researchgate.net The HOMO-LUMO gap is a key indicator of chemical reactivity, with a smaller gap generally suggesting higher reactivity. wikipedia.org

The electronic properties of the complete salt will be a combination of the properties of the individual ions. The electrostatic attraction between the cationic L-tyrosine benzyl ester and the anionic p-toluenesulfonate will be a dominant feature of its electronic landscape. Natural Bond Orbital (NBO) analysis on related systems has been used to understand charge transfer interactions within similar complexes. nih.gov

Table 2: Calculated Electronic Properties of L-Tyrosine and a Related p-Toluenesulfonate System

Compound/IonMethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
4-Methylanilinium p-toluenesulfonateDFT-6.125 researchgate.net-1.157 researchgate.net4.968 researchgate.net
L-TyrosineΔSCF (in vacuo)--4.68 nih.gov
L-TyrosineMP2 (in vacuo)--5.34 nih.gov

Note: Data for p-toluenesulfonate is from a related anilinium salt. Data for L-Tyrosine is for the neutral molecule and is used as a model for the cationic part of the title compound.

Simulation of Reaction Mechanisms and Catalytic Pathways

Simulations of reaction mechanisms involving the constituent parts of L-Tyrosine Benzyl Ester p-Toluenesulfonate can shed light on its potential chemical transformations.

The formation of the benzyl ester of L-tyrosine can be achieved through Fischer esterification, a reaction often catalyzed by p-toluenesulfonic acid (PTSA). uni-muenchen.denih.gov The mechanism of PTSA-catalyzed esterification involves the protonation of the carboxylic acid by PTSA, which activates the carbonyl group for nucleophilic attack by the alcohol. nih.gov Computational studies of such reactions can model the transition states and intermediates, providing insights into the reaction kinetics and energy barriers. The activation energy for the esterification of caffeic acid with methanol (B129727) catalyzed by PTSA has been determined to be 17.5 kJ/mol, indicating the efficiency of PTSA as a catalyst. nih.gov

The p-toluenesulfonate group is an excellent leaving group in nucleophilic substitution and elimination reactions. wikipedia.org This is due to the resonance stabilization of the negative charge on the sulfonate anion. Therefore, the this compound salt could potentially participate in reactions where the p-toluenesulfonate acts as a leaving group, although in its salt form, it primarily functions as a counter-ion. The benzyl ester itself can be cleaved through hydrogenolysis. nih.gov

Molecular dynamics simulations have been employed to study the behavior of amino acids and their derivatives in solution, providing information on solvation and intermolecular interactions. Such simulations for this compound in various solvents could reveal details about its aggregation behavior and the dynamics of the ionic interactions.

Q & A

Q. What are the optimal reaction conditions for synthesizing L-Tyrosine Benzyl Ester p-Toluenesulfonate in laboratory settings?

Methodological Answer: The synthesis involves esterification of L-tyrosine with benzyl alcohol using chlorinated sulfoxide (SOCl₂) as a key reagent. Critical parameters include:

  • Mole ratio : SOCl₂ to L-tyrosine at 1.3:1.0 to ensure complete activation of the carboxylic acid group .
  • Reaction temperature : Room temperature for 3 hours, followed by 2 hours at 120°C to drive esterification .
  • pH adjustment : Post-reaction neutralization to pH 7.5 to stabilize the product .
ParameterOptimal ValueImpact on Yield/Purity
SOCl₂:L-Tyrosine1.3:1.0Prevents unreacted starting material
Reaction Temperature120°C (2 hours)Enhances ester bond formation
pH during workup7.5Minimizes hydrolysis

Q. How can researchers purify this compound to >95% purity?

Methodological Answer: Recrystallization is commonly employed. After synthesis:

  • Dissolve the crude product in a minimal volume of hot ethanol.
  • Cool slowly to induce crystallization, filtering to remove impurities .
  • For enantiomeric purity, convert the ester to its hydrochloride salt (e.g., via HCl gas exposure) and isolate via vacuum filtration, as demonstrated for serine analogs .

Q. What analytical techniques validate the structure and purity of this compound?

Methodological Answer:

  • Mass Spectrometry (MS) : Confirm molecular weight (C₂₃H₂₅NO₆S, MW 443.51 g/mol) and fragmentation patterns .
  • HPLC : Use a chiral column (e.g., Phenomenex Lux Amylose-2) with hexane/isopropanol gradients to assess enantiomeric excess (>95% e.e.) .
  • 1H NMR : Key signals include aromatic protons (δ 7.0–7.7 ppm for benzyl and p-toluenesulfonate groups) and α-hydrogen of tyrosine (δ 4.1–4.3 ppm) .

Q. What storage conditions prevent degradation of this compound?

Methodological Answer:

  • Temperature : Store at 2–8°C in airtight containers to minimize thermal decomposition .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester bond.
  • Light sensitivity : Protect from direct light to prevent photolytic degradation of the benzyl group .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Cross-validate techniques : Combine NMR, MS, and HPLC. For example, if NMR suggests impurities, use HPLC to quantify them.
  • Control experiments : Synthesize and analyze reference standards (e.g., racemic mixtures) to distinguish between stereoisomers .
  • Dynamic light scattering (DLS) : Check for aggregation in solution, which may skew NMR or UV-Vis data.

Q. What HPLC parameters optimize enantiomeric purity analysis?

Methodological Answer:

  • Column : Chiralcel OD-H or Lux 3μ Amylose-2 (150 mm × 4.6 mm) .
  • Mobile phase : Hexane/isopropanol (80:20 to 90:10) at 1–2 mL/min flow rate .
  • Detection : UV at 210–220 nm for tyrosine’s aromatic absorption.
Column TypeMobile PhaseRetention Time (L-enantiomer)
Lux Amylose-2Hexane/iPrOH (9:1)~9.6 minutes
Chiralcel OD-HHexane/iPrOH (85:15)~11.3 minutes

Q. Are alternative reagents viable for esterification without compromising yield?

Methodological Answer:

  • DCC/HOBt : N,N'-Dicyclohexylcarbodiimide with hydroxybenzotriazole avoids SOCl₂’s corrosiveness but requires anhydrous conditions .
  • TMSCl : Trimethylsilyl chloride activates carboxylic acids but may introduce silicon contaminants.
  • Comparative efficiency : SOCl₂ provides higher yields (≥80%) compared to DCC-based methods (~70%) under optimized conditions .

Q. How does solvent choice impact the stability of this compound during reactions?

Methodological Answer:

  • Polar aprotic solvents (DMF, DMSO) : Enhance solubility but risk sulfonate group hydrolysis at elevated temperatures.
  • Non-polar solvents (toluene, dichloromethane) : Minimize degradation but may require longer reaction times.
  • Empirical testing : Conduct accelerated stability studies (40°C/75% RH for 14 days) to assess degradation pathways .

Q. What role does this compound play in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

  • Carboxyl protection : The benzyl ester acts as a temporary protecting group, removable via hydrogenolysis or acidic conditions .
  • Case study : In glycine-glycine dipeptide synthesis, the p-toluenesulfonate counterion improves solubility in organic solvents during coupling .

Q. How can researchers troubleshoot low yields in large-scale syntheses?

Methodological Answer:

  • Scale-up adjustments : Increase mixing efficiency (e.g., overhead stirring) to maintain homogeneity.
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and optimize quenching times.
  • Byproduct analysis : Employ LC-MS to identify hydrolysis or dimerization products and adjust stoichiometry accordingly .

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L-Tyrosine Benzyl Ester p-Toluenesulfonate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.